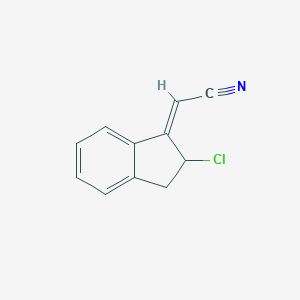
(2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile is an organic compound with the molecular formula C11H8ClN It is characterized by the presence of a chloro-substituted indan ring system attached to an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile typically involves the reaction of 2-chloroindanone with acetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives, while reduction can produce amine-substituted compounds.
Applications De Recherche Scientifique
(2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-(2-Bromoindan-1-ylidene)acetonitrile
- (Z)-(2-Fluoroindan-1-ylidene)acetonitrile
- (Z)-(2-Methylindan-1-ylidene)acetonitrile
Uniqueness
(2-chloro-2,3-dihydro-1H-inden-1-ylidene)acetonitrile is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the chloro substituent is advantageous.
Propriétés
Formule moléculaire |
C11H8ClN |
|---|---|
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
(2Z)-2-(2-chloro-2,3-dihydroinden-1-ylidene)acetonitrile |
InChI |
InChI=1S/C11H8ClN/c12-11-7-8-3-1-2-4-9(8)10(11)5-6-13/h1-5,11H,7H2/b10-5- |
Clé InChI |
XXMYJIWLVOGMKK-YHYXMXQVSA-N |
SMILES |
C1C(C(=CC#N)C2=CC=CC=C21)Cl |
SMILES isomérique |
C1C(/C(=C\C#N)/C2=CC=CC=C21)Cl |
SMILES canonique |
C1C(C(=CC#N)C2=CC=CC=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















